molecular formula C17H15ClN4O3S B2761230 Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate CAS No. 852373-62-7

Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate

Cat. No.: B2761230
CAS No.: 852373-62-7
M. Wt: 390.84
InChI Key: QYCHGRUVGDFIOK-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.84. The purity is usually 95%.
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Biological Activity

Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a triazole and pyridazine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C22H18ClN5O3S
Molecular Weight: 467.93 g/mol
IUPAC Name: Ethyl 4-[[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate

The compound is characterized by a thioether linkage and an ester functional group, which may contribute to its reactivity and biological interactions.

This compound exhibits various biological activities primarily through enzyme inhibition and modulation of cellular pathways.

  • Enzyme Interaction:
    • The compound has been reported to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions .
    • It also interacts with other metabolic enzymes, influencing pathways involved in drug metabolism and detoxification.
  • Cellular Effects:
    • Studies indicate that this compound can modulate signaling pathways that regulate cell proliferation and apoptosis. For instance, it may activate or inhibit pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cancer biology .

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293) have indicated that certain derivatives are non-toxic at therapeutic concentrations . This is crucial for the development of new drugs as it suggests a favorable safety profile.

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel triazole derivatives for anti-tubercular activity:

  • Several compounds were synthesized with varying substituents on the triazole ring.
  • The most active derivatives showed minimal toxicity to human cells while maintaining strong inhibitory effects against Mycobacterium tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the triazole and pyridazine moieties significantly influenced biological activity:

  • Substituents like chlorophenyl enhanced antimicrobial potency.
  • Structural modifications led to improved enzyme inhibition profiles .

Properties

IUPAC Name

ethyl 4-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-2-25-16(24)9-13(23)10-26-15-8-7-14-19-20-17(22(14)21-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCHGRUVGDFIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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